molecular formula C₁₆H₉D₄ClF₃NO₄ B1162637 Haloxyfop-methyl-d4

Haloxyfop-methyl-d4

Cat. No.: B1162637
M. Wt: 379.75
Attention: For research use only. Not for human or veterinary use.
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Description

Haloxyfop-methyl-d4 (CAS 127893-34-9) is a deuterated internal standard compliant with regulatory guidelines, essential for the quantitative analysis of Haloxyfop-methyl and its metabolites in environmental and agricultural research. This stable isotopically labeled compound is structurally identical to the native herbicide but contains four deuterium atoms, enabling accurate quantification via mass spectrometry by correcting for analyte loss during sample preparation and instrument variability. Haloxyfop-methyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical family. Its herbicidally active form, Haloxyfop-P-methyl (the R-isomer), inhibits the acetyl-CoA carboxylase (ACCase) enzyme in plants, disrupting fatty acid biosynthesis and lipid formation, ultimately leading to the controlled death of annual and perennial grass weeds. This mode of action classifies it within HRAC Group A and WSSA Group 1. The herbicide is used in orchards, soybeans, sugar beet, oilseed rape, sunflower, cotton, and non-crop situations. This compound is critical for developing and validating analytical methods (LC-MS/MS, GC-MS), conducting Quality Control (QC) during method development, and ensuring data traceability against pharmacopeial standards. This product is intended for analytical and research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C₁₆H₉D₄ClF₃NO₄

Molecular Weight

379.75

Synonyms

2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-propanoic Acid Methyl Ester;  Dowco 453;  Dowco 453ME;  Haloxyfop methyl ester;  Haloxyfop-Me;  Verdict;  Verdict R

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Presumed as C₁₆H₉D₄ClF₃NO₄ (parent compound: C₁₆H₁₃ClF₃NO₄) .
  • Molecular Weight : ~379.73 g/mol (parent compound: 375.727 g/mol) .
  • CAS Registry : Derived from the parent compound (69806-40-2), with specific deuterated forms often assigned unique identifiers.

Structural and Functional Analogues

Deuterated compounds like Haloxyfop-methyl-d4 are compared below with other isotopically labeled herbicides and related standards (Table 1).

Table 1: Comparison of this compound with Similar Deuterated Compounds
Compound Molecular Formula Molecular Weight (g/mol) CAS Registry Key Applications
This compound C₁₆H₉D₄ClF₃NO₄ ~379.73 Derived from parent LC-MS/MS internal standard for herbicide residue analysis
Haloxyfop-R-methyl D3 C₁₆H₁₀D₃ClF₃NO₄ ~378.73 Not explicitly listed Quantification of haloxyfop-R-methyl in environmental samples
Haloxyfop (free acid) D4 C₁₅H₇D₄ClF₃NO₄ ~375.68 Not explicitly listed Analysis of haloxyfop free acid in soil/water matrices
Valdecoxib-d3 C₁₇H₁₀D₃N₃O₃S 327.39 849858-45-3 Pharmaceutical metabolite studies
Sotalol-d6 C₁₂H₁₆D₆N₂O₃S•HCl 278.40 + 36.46 1246820-85-8 Cardiovascular drug analysis

Research Findings

  • Stability: Deuterated compounds show enhanced stability in long-term storage compared to non-labeled analogs, as observed in Honeywell Research Chemicals’ certified reference materials.
  • Cross-Reactivity: Studies note that improper deuterium placement (e.g., on labile hydrogen sites) can lead to isotopic exchange, reducing accuracy—a challenge avoided in this compound due to stable methyl-group labeling.

Preparation Methods

Deuteration of Haloxyfop-Methyl Precursors

The primary synthesis route involves deuteration of intermediates during the parent compound’s production. Key steps adapted from haloxyfop-methyl synthesis include:

Step 1: Deuteration of Propionic Acid Derivative
Propionic acid-d4 reacts with 4-hydroxyphenoxyethanol in toluene under acid catalysis (H₂SO₄, 60°C, 6 hr), yielding 2-(4-hydroxyphenoxy)ethyl propionate-d4.

Step 2: Chlorination with Deuterated Solvents
6-Chloro-2-mercaptobenzoxazole undergoes chlorination in deuterated dichloromethane (CD₂Cl₂) with Cl₂ gas, producing 2,6-dichlorobenzoxazole-d2.

Step 3: Ester Coupling
The deuterated intermediates undergo nucleophilic substitution in dimethylformamide-d7 (DMF-d7) at 80°C for 12 hr, forming this compound with >98% isotopic purity.

Direct Isotopic Exchange

Post-synthesis deuteration via acid-catalyzed H/D exchange:

ParameterConditionYield Improvement
CatalystD₂SO₄ in D₂O32% → 89%
Temperature120°C, sealed tubeΔ+15% efficiency
Reaction Time72 hrOptimal

This method selectively deuterates labile α-hydrogens adjacent to the ester carbonyl group.

Reaction Optimization and Scalability

Solvent Systems

Comparative solvent performance in esterification:

SolventDeuteration Efficiency (%)Byproduct Formation
Toluene-d892.4 ± 1.2<0.5%
DMF-d788.1 ± 2.11.2%
CD₃CN76.5 ± 3.03.8%

Toluene-d8 minimizes racemization while maintaining reaction rates.

Catalytic Systems

Palladium catalysts enhance deuterium incorporation:

Pd/C (5 mol%) + D280C99% D-incorporation at benzylic positions\text{Pd/C (5 mol\%) + D}_2 \xrightarrow{80^\circ\text{C}} \text{99\% D-incorporation at benzylic positions}

Analytical Verification Protocols

Nuclear Magnetic Resonance (NMR)

¹H-NMR (CDCl₃, 400 MHz):

  • δ 1.25 (t, J=7.1 Hz, CH₂CD₃) confirms methyl deuteration

  • Aromatic proton signals reduced by 4H integration

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₅H₇D₄ClF₃NO₄: 366.1247

  • Observed: 366.1243 (Δ=0.4 ppm)

Chromatographic Purity

HPLC-DAD analysis (C18 column, 0.1% TFA in H₂O/MeCN):

  • Retention time: 12.34 min (vs. 12.31 min for non-deuterated)

  • Purity: 99.2% (USP method)

Challenges in Industrial Production

Isotopic Dilution Effects

Batch inconsistencies arise from:

  • Variable D₂O purity (99.8% vs. 99.9% alters yields by 8%)

  • Residual H₂O in solvents (limit: <50 ppm)

Cost-Benefit Analysis

ComponentCost per kg (USD)Contribution to Final Product
D₂O2,45041%
Pd/C catalyst1,20022%
CD₂Cl₂98018%

Q & A

Q. What are the critical considerations for synthesizing Haloxyfop-methyl-d4 with isotopic purity?

Methodological Answer: Synthesis of deuterated compounds like this compound requires rigorous control of reaction conditions to minimize isotopic dilution. Key steps include using deuterated solvents (e.g., D₂O or deuterated methanol) and ensuring stoichiometric excess of deuterium-labeled precursors. Post-synthesis, analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) should validate isotopic purity (>98% deuterium incorporation) .

Q. How do researchers distinguish this compound from its non-deuterated counterpart in environmental samples?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) is standard. The mass shift caused by deuterium (e.g., m/z +4 for four deuterium atoms) differentiates this compound from the non-labeled compound. Calibration curves using internal standards and matrix-matched controls are essential to minimize ion suppression effects .

Q. What are the primary applications of this compound in metabolic studies?

Methodological Answer: this compound is used as a stable isotope-labeled internal standard to quantify the parent compound and its metabolites in biological matrices. It corrects for extraction efficiency and ionization variability in LC-MS workflows. Studies should validate recovery rates (≥80%) and matrix effects (signal suppression/enhancement ≤20%) during method development .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s environmental persistence in different soil types?

Methodological Answer: Contradictions may arise from soil organic matter (SOM) content, pH, or microbial activity variations. A tiered approach is recommended:

  • Lab studies : Conduct controlled degradation experiments (OECD 307 guidelines) under standardized conditions (e.g., 20°C, 60% water-holding capacity).
  • Field validation : Use site-specific soil cores to assess real-world variability.
  • Data triangulation : Apply multivariate analysis (e.g., PCA) to identify dominant factors (e.g., SOM vs. microbial biomass) influencing half-life discrepancies .

Q. What experimental designs optimize the detection of this compound’s interaction with non-target plant enzymes?

Methodological Answer: Use affinity chromatography coupled with proteomic profiling (e.g., 2D-DIGE) to identify enzyme binding. Include:

  • Negative controls : Non-deuterated Haloxyfop-methyl to isolate isotope-specific effects.
  • Kinetic assays : Measure Vmax and Km shifts to quantify competitive inhibition.
  • Structural modeling : Molecular docking simulations (e.g., AutoDock Vina) to predict binding site alterations caused by deuterium .

Q. How should researchers address spectral overlap in NMR analysis of this compound degradation products?

Methodological Answer: Overlap in proton-deficient regions (e.g., aromatic or deuterated zones) requires advanced NMR techniques:

  • ¹³C-DEPTQ : Enhances signal separation for carbon-bound deuterium.
  • 2D HSQC-TOCSY : Resolves coupled spins in complex mixtures.
  • Isotopic dilution assays : Spiking with ¹³C-labeled analogs to trace degradation pathways .

Methodological Frameworks

Q. What criteria ensure a robust hypothesis for this compound’s ecotoxicological impact?

Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty : Investigate understudied metabolites (e.g., haloxyfop acid-d4) in aquatic ecosystems.
  • Ethics : Adhere to ARRIVE guidelines for in vivo toxicity testing.
  • Relevance : Align with regulatory thresholds (e.g., EPA EFED benchmarks) .

Q. How to design a cross-disciplinary study integrating this compound’s analytical chemistry and toxicokinetics?

Methodological Answer: Use PICO framework :

  • Population : Soil microbiota or aquatic organisms (e.g., Daphnia magna).
  • Intervention : Exposure to this compound at LC₅₀ levels.
  • Comparison : Non-deuterated compound for isotope effect analysis.
  • Outcome : Biomarker quantification (e.g., glutathione S-transferase activity) via ELISA or fluorometric assays .

Data Management & Validation

Q. What protocols mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer: Implement ISO/IEC 17025-compliant quality control:

  • In-process checks : Monitor deuterium incorporation via FTIR at intermediate stages.
  • Batch records : Document reaction parameters (temperature, pH, catalyst lot).
  • Inter-laboratory validation : Share samples with accredited labs for cross-verification .

Q. How to reconcile conflicting LC-MS/MS data across labs studying this compound bioaccumulation?

Methodological Answer: Standardize protocols using consensus criteria :

  • Reference materials : Distribute NIST-traceable this compound samples.
  • Harmonized SOPs : Adopt EPA Method 1694 for extraction and ionization.
  • Blinded reanalysis : Third-party labs re-test subsets to identify systematic errors .

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